molecular formula C11H15N3O2 B1486594 (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone CAS No. 1154259-26-3

(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Cat. No. B1486594
M. Wt: 221.26 g/mol
InChI Key: PBJCAAQZCVURJN-UHFFFAOYSA-N
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Description

“(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone” is a chemical compound with the CAS number 1154259-26-3 . It is available for purchase online for pharmaceutical testing .

Scientific Research Applications

Structural and Pharmacological Studies

  • NMDA Receptor Antagonists: Research identified potent NR2B subunit-selective antagonists of the NMDA receptor, including derivatives of (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone. These compounds demonstrated low nanomolar activity in both binding and functional assays, contributing significantly to pain management strategies (Borza et al., 2007).

Crystal Structure Analysis

  • Adduct Formation and Crystal Structures: A study focused on the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component, offering insights into molecular geometry and intermolecular interactions (Revathi et al., 2015).

Nonlinear Optical Properties

  • New Nonlinear Optical Piperidine Derivative: A synthesized organic compound, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, was investigated for its nonlinear optical properties, showing potential for device application due to its high thermal stability and significant SHG efficiency (Revathi et al., 2018).

TRPV4 Channel Antagonists for Pain Treatment

  • TRPV4 Channel Antagonists: A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective TRPV4 channel antagonists, exhibiting analgesic effects in animal models, marking a step forward in the development of new pain management therapies (Tsuno et al., 2017).

Molecular Docking and Synthesis Studies

  • Synthesis and Docking Studies: Novel compounds related to (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone were synthesized and analyzed for their structural properties and potential antibacterial activity through molecular docking studies, contributing to the understanding of their interaction with biological targets (Shahana & Yardily, 2020).

properties

IUPAC Name

5-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-3-5-14(6-4-9)11(16)8-1-2-10(15)13-7-8/h1-2,7,9H,3-6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJCAAQZCVURJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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